Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate
Description
IUPAC Name: Disodium;[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate . CAS RN: 9000-30-0 . Molecular Formula: C₁₀H₁₄N₅Na₂O₁₂P₃ . Molecular Weight: 535.15 g/mol .
This compound is a disodium salt derivative of adenosine monophosphate (AMP), characterized by a phosphate group at the 3'-position of the ribose sugar. Its structure comprises adenine (a purine base) linked to a ribose moiety with hydroxyl and hydroxymethyl groups, forming a tetrahydrofuran ring. The disodium counterions enhance solubility in aqueous environments, making it suitable for biochemical applications such as enzymatic assays and nucleotide metabolism studies .
Properties
Molecular Formula |
C10H12N5Na2O7P |
|---|---|
Molecular Weight |
391.19 g/mol |
IUPAC Name |
disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2 |
InChI Key |
ANSFNURBJWQHAI-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate typically involves the phosphorylation of 2′-deoxyadenosine. The process includes the following steps:
Phosphorylation: 2′-deoxyadenosine is reacted with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine to form 2′-deoxyadenosine 5′-monophosphate.
Conversion to Triphosphate: The monophosphate is then converted to the triphosphate form using pyrophosphate and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for high yield and cost-effectiveness, often involving continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to its monophosphate and diphosphate forms.
Oxidation: It can undergo oxidation reactions, particularly at the purine ring.
Substitution: The phosphate groups can be substituted with other nucleotides or chemical groups.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions at neutral or slightly acidic pH.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as nucleophiles (e.g., amines) are used under mild conditions.
Major Products
The major products formed from these reactions include 2′-deoxyadenosine monophosphate, 2′-deoxyadenosine diphosphate, and various oxidized derivatives of the purine ring .
Scientific Research Applications
Biological Implications
The compound's structural similarity to nucleotides suggests potential roles in cellular processes such as energy transfer, signaling, and nucleic acid synthesis. Preliminary studies indicate that it may interact with enzymes involved in nucleotide metabolism, potentially influencing pathways critical for cellular function .
Potential Biological Activities
- Nucleotide Metabolism : As a purine derivative, it may serve as a substrate or modulator for enzymes involved in nucleotide synthesis.
- Cellular Signaling : Its structure allows for potential interactions with signaling pathways similar to those involving cyclic adenosine monophosphate (cAMP) and adenosine triphosphate (ATP) .
Research Applications
Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate has several promising applications in scientific research:
- Drug Development : Due to its purine structure, it may be explored as a lead compound in the development of new therapeutics targeting metabolic disorders or cancers that involve dysregulation of nucleotide metabolism.
- Biochemical Assays : The compound can be utilized in assays to study enzyme kinetics related to nucleotide metabolism, providing insights into metabolic pathways .
- Cell Culture Studies : It may be employed in cell culture systems to investigate its effects on cell proliferation and differentiation, particularly in relation to purine metabolism.
Mechanism of Action
The compound exerts its effects primarily through its role as a nucleotide. It participates in the formation of DNA and RNA by serving as a substrate for DNA polymerases and RNA polymerases. The molecular targets include enzymes involved in nucleic acid synthesis and repair pathways. The phosphate groups facilitate the formation of phosphodiester bonds, which are essential for the integrity and function of nucleic acids .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Research Findings
- Enzymatic Specificity : The 3'-phosphate group in the target compound is resistant to hydrolysis by 5'-nucleotidases, making it a stable probe for studying phosphatase activity .
- Synthetic Utility : Analogues with modified bases (e.g., methylsulfanyl or benzoyl groups) exhibit altered binding affinities to purinergic receptors, as seen in and .
- Misclassification Note: and erroneously associate this compound with guar gum (CAS 9000-30-0), likely due to database errors. Its primary role remains in nucleotide biochemistry .
Functional Comparisons :
Biological Activity
Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate is a complex organic compound with potential implications in various biological processes. This article aims to explore its biological activity, synthesis methods, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molar mass of approximately 358.22 g/mol. Its structure features a purine derivative linked to a hydroxymethylated sugar and a phosphate group, which is indicative of its role in nucleotide metabolism and cellular signaling pathways .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 358.22 g/mol |
| IUPAC Name | This compound |
Role in Nucleotide Metabolism
This compound exhibits biological activities similar to those of nucleotides and nucleosides. Compounds with purine structures are crucial in cellular processes such as energy transfer (ATP), signaling (cAMP), and as building blocks for nucleic acids (DNA and RNA). Preliminary studies suggest that this compound could influence cellular pathways involving purine metabolism or act as a substrate for enzymes involved in nucleotide synthesis.
The compound may interact with various enzymes and receptors within cells, potentially modulating signaling pathways associated with cell growth, differentiation, and apoptosis. Its unique hydroxymethyl group allows for potential nucleophilic substitution reactions, which could lead to diverse biochemical interactions.
Case Studies
- Cellular Signaling Pathways : A study demonstrated that derivatives of purine compounds can activate signaling pathways associated with cell proliferation. This compound was shown to enhance the activity of certain kinases involved in these pathways, suggesting its role as a signaling molecule .
- Inhibition Studies : In vitro assays indicated that high concentrations of this compound could inhibit specific enzymes involved in nucleotide degradation, thereby affecting cellular energy levels and metabolic rates. This inhibition was concentration-dependent, highlighting the compound's potential regulatory role in metabolic processes .
Synthesis Methods
The synthesis of this compound typically involves phosphorylation reactions using agents like phosphorus oxychloride or phosphoric acid under controlled conditions to ensure high yield and purity. The reaction conditions must be optimized to prevent hydrolysis and by-product formation .
Applications
This compound has several potential applications across various fields:
- Biochemistry : As a precursor for synthesizing nucleotides and nucleic acids.
- Pharmacology : Investigated for therapeutic applications in metabolic disorders.
- Analytical Chemistry : Used as a standard in biochemical assays due to its unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
